1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene
Overview
Description
1-(1,3-Benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene is a complex organic compound characterized by its unique structural features, including a benzodioxole moiety and a dihydroisochromene core
Preparation Methods
The synthesis of 1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-benzodioxole derivatives with appropriate aldehydes or ketones, followed by cyclization and reduction steps. Industrial production methods may involve the use of palladium-catalyzed cross-coupling reactions, which offer high yields and selectivity .
Chemical Reactions Analysis
1-(1,3-Benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound into its fully saturated analogs.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene has been explored for its potential in several scientific domains:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of novel organic materials.
Medicine: Its structural features allow it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole moiety can engage in hydrogen bonding and π-π interactions, facilitating its binding to target proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene can be compared to other compounds with similar structural features, such as:
1-(1,3-Benzodioxol-5-yl)-3,4-dihydro-1H-isochromene: Lacks the methoxy groups, which may affect its reactivity and biological activity.
1-(1,3-Benzodioxol-5-yl)-6,7-dimethoxy-1H-isochromene: The absence of the dihydro moiety can influence its chemical stability and interaction with biological targets.
The unique combination of the benzodioxole and dihydroisochromene structures in this compound imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-19-15-7-11-5-6-21-18(13(11)9-16(15)20-2)12-3-4-14-17(8-12)23-10-22-14/h3-4,7-9,18H,5-6,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIGKBAGRVRERD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(OCCC2=C1)C3=CC4=C(C=C3)OCO4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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